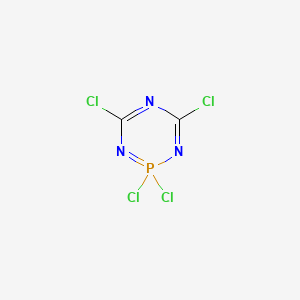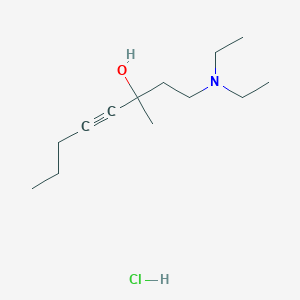
1-(Diethylamino)-3-methyloct-4-yn-3-ol--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and an octynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) typically involves multiple steps, starting with the preparation of the octynol backbone. This can be achieved through the alkylation of an appropriate alkyne precursor with a diethylamino group. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-3-methylbut-2-yn-1-ol: A similar compound with a shorter carbon chain.
1-(Diethylamino)-3-methylhex-4-yn-3-ol: Another compound with a different carbon chain length.
Uniqueness
1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1) is unique due to its specific structure, which provides distinct chemical properties and reactivity. The presence of the diethylamino group and the octynol backbone allows for a wide range of chemical modifications and applications.
This detailed article provides a comprehensive overview of 1-(Diethylamino)-3-methyloct-4-yn-3-ol–hydrogen chloride (1/1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
53310-26-2 |
|---|---|
Molecular Formula |
C13H26ClNO |
Molecular Weight |
247.80 g/mol |
IUPAC Name |
1-(diethylamino)-3-methyloct-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c1-5-8-9-10-13(4,15)11-12-14(6-2)7-3;/h15H,5-8,11-12H2,1-4H3;1H |
InChI Key |
IHKWZERAFOLAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C)(CCN(CC)CC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



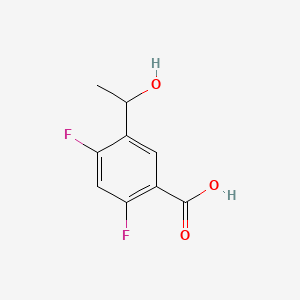
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
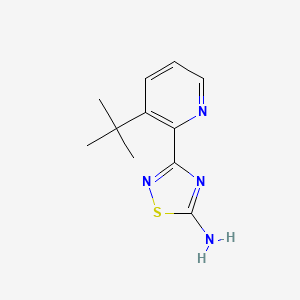
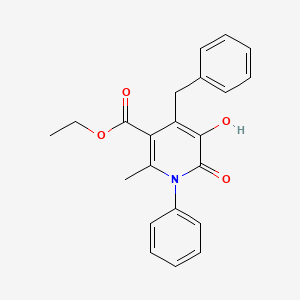
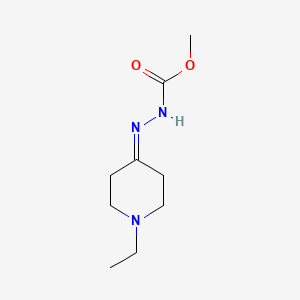
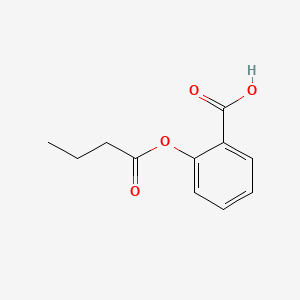

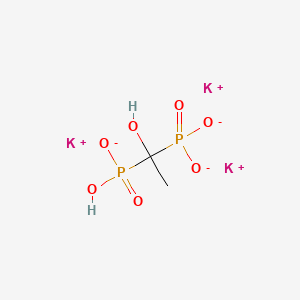


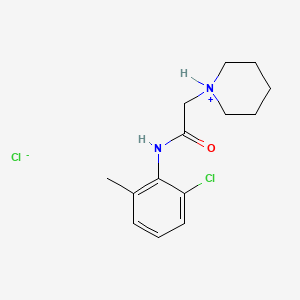
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
